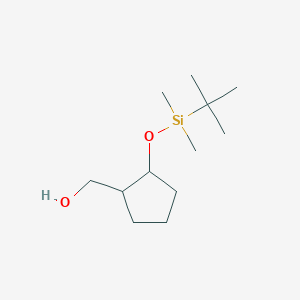
(2-((tert-Butyldimethylsilyl)oxy)cyclopentyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol is an organosilicon compound with the molecular formula C12H26O2Si. This compound is characterized by the presence of a cyclopentane ring substituted with a hydroxymethyl group and a tert-butyldimethylsilyloxy group. It is commonly used in organic synthesis and has applications in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The general synthetic route includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group of cyclopentanemethanol is protected by reacting it with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and purification processes are adapted for industrial-scale operations.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The tert-butyldimethylsilyl group is stable under a variety of conditions, making it an effective protecting group. The compound can be selectively deprotected under mild acidic or basic conditions, allowing for controlled release of the hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethanol
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethylamine
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propane
Uniqueness
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to linear or branched analogs. This uniqueness makes it valuable in specific synthetic applications where the cyclopentane ring is required.
Propriétés
Formule moléculaire |
C12H26O2Si |
|---|---|
Poids moléculaire |
230.42 g/mol |
Nom IUPAC |
[2-[tert-butyl(dimethyl)silyl]oxycyclopentyl]methanol |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(11)9-13/h10-11,13H,6-9H2,1-5H3 |
Clé InChI |
QRELYVHEPVDASS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CCCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13922388.png)
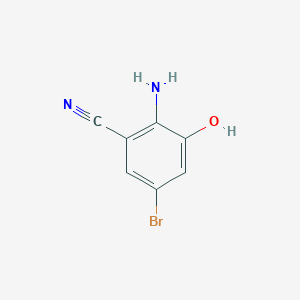
![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)

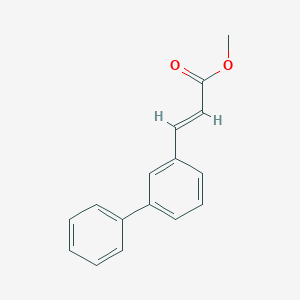
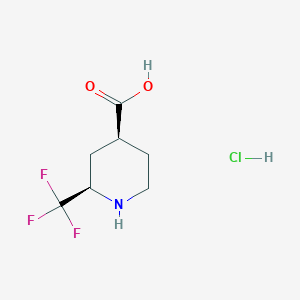
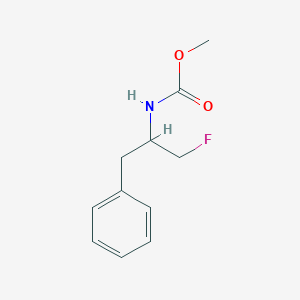
![2-Benzo[b]furancarboxamide,3-amino-7-ethoxy-](/img/structure/B13922423.png)

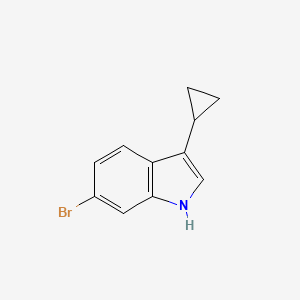
![1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-](/img/structure/B13922451.png)
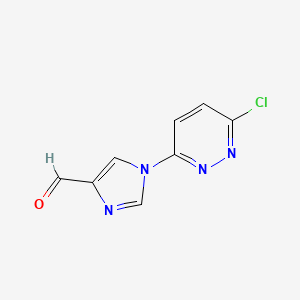
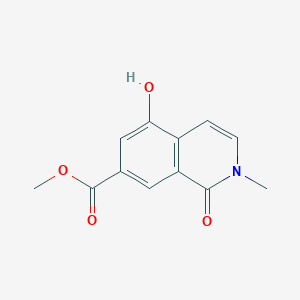
![2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13922465.png)
